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Compound of Interest

Compound Name: 4,6-Dichloro-2-methylquinazoline

Cat. No.: B1321250 Get Quote

4,6-Dichloro-2-methylquinazoline: A Technical
Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dichloro-2-
methylquinazoline, a heterocyclic organic compound belonging to the quinazoline family.

While extensive research on this specific molecule is limited, this document compiles available

data and extrapolates potential biological activities and experimental protocols based on the

well-documented properties of structurally related quinazoline derivatives. This guide is

intended to serve as a foundational resource for researchers and professionals in drug

development, offering insights into its chemical properties, synthesis, and potential therapeutic

applications, particularly in oncology.

Core Compound Information
Property Value

CAS Number 338739-44-9

Molecular Formula C₉H₆Cl₂N₂

Molecular Weight 213.07 g/mol

Chemical Structure (Structure available in chemical databases)
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Synthesis Protocol
A detailed method for the synthesis of 4,6-Dichloro-2-methylquinazoline is available and

serves as a crucial starting point for the synthesis of more complex derivatives. The synthesis

is a two-step process that begins with the cyclization of 2-amino-5-chlorobenzoic acid to form

6-chloro-2-methylquinazolin-4(3H)-one, which is then chlorinated to yield the final product.[1]

Step 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one

Reagent/Solve
nt

Chemical
Formula

Molecular
Weight ( g/mol
)

Moles (mmol) Amount

2-Amino-5-

chlorobenzoic

acid

C₇H₆ClNO₂ 171.58 10 1.72 g

Acetic Anhydride C₄H₆O₃ 102.09 - 15 mL

Protocol:

In a suitable reaction vessel, combine 2-amino-5-chlorobenzoic acid with acetic anhydride.

Heat the mixture to reflux for several hours.

Monitor the reaction progress using an appropriate analytical technique such as thin-layer

chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and

dried.

Step 2: Synthesis of 4,6-Dichloro-2-methylquinazoline
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Reagent/Solve
nt

Chemical
Formula

Molecular
Weight ( g/mol
)

Moles (mmol) Amount

6-chloro-2-

methylquinazolin

-4(3H)-one

C₉H₇ClN₂O 194.62 5 0.97 g

Phosphorus

oxychloride

(POCl₃)

POCl₃ 153.33 - 10 mL

N,N-

dimethylaniline
C₈H₁₁N 121.18 catalytic 2-3 drops

Protocol:

In a round-bottom flask equipped with a reflux condenser, combine 6-chloro-2-

methylquinazolin-4(3H)-one with phosphorus oxychloride and a catalytic amount of N,N-

dimethylaniline in a fume hood.[1]

Heat the mixture at 110-120 °C for 4-6 hours.[1]

After the reaction is complete, allow the mixture to cool to room temperature.[1]

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[1]

Neutralize the acidic solution with a saturated sodium bicarbonate solution to a pH of

approximately 7-8.[1]

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to

yield 4,6-dichloro-2-methylquinazoline.[1] The product can be further purified by

recrystallization.[1]

Postulated Biological Activity and Signaling
Pathways
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While direct experimental evidence for the biological activity of 4,6-Dichloro-2-
methylquinazoline is not widely published, the quinazoline scaffold is a well-established

pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.

Many quinazoline derivatives have been identified as potent inhibitors of Epidermal Growth

Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.

[2][3][4] The presence of chloro-substituents on the quinazoline ring is often associated with

enhanced biological activity.

The primary hypothesized mechanism of action for quinazoline derivatives is the competitive

inhibition of ATP binding to the kinase domain of growth factor receptors, thereby blocking

downstream signaling pathways essential for cell growth and division.
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Caption: Postulated inhibition of the EGFR signaling pathway by 4,6-Dichloro-2-
methylquinazoline.

Experimental Protocols for Biological Evaluation
The following are representative protocols for experiments that would be crucial in determining

the biological activity of 4,6-Dichloro-2-methylquinazoline, based on common assays for

related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the test compound to inhibit cell proliferation.
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Materials:

Human cancer cell lines (e.g., A549, MCF-7)

Cell culture medium (e.g., DMEM, RPMI-1640) with supplements

4,6-Dichloro-2-methylquinazoline

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

Protocol:

Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for

attachment.[2]

Prepare serial dilutions of 4,6-Dichloro-2-methylquinazoline in the cell culture medium.

Treat the cells with different concentrations of the compound and incubate for a specified

period (e.g., 48-72 hours).[2]

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form

formazan crystals.

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to an untreated control and determine the

IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]

In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compound on the activity of a specific

kinase (e.g., EGFR).

Materials:
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Recombinant human kinase (e.g., EGFR)

Kinase-specific substrate

ATP (Adenosine triphosphate)

Kinase reaction buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

4,6-Dichloro-2-methylquinazoline

Protocol:

Prepare a reaction mixture containing the kinase, the substrate, and the kinase assay buffer.

Add varying concentrations of 4,6-Dichloro-2-methylquinazoline or a known inhibitor

(positive control) to the reaction mixture.

Initiate the kinase reaction by adding ATP.[4]

Incubate the reaction at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

[4]

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

[4]

Measure the luminescence or fluorescence signal using a microplate reader.[4]

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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